molecular formula C18H20N2O6 B2505117 N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine CAS No. 1022917-39-0

N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine

Cat. No. B2505117
M. Wt: 360.366
InChI Key: WCSAMAAGDKBGGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Additionally, the synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions .


Molecular Structure Analysis

The molecular formula of “N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine” is C18H20N2O6 . Its average mass is 360.361 Da and its monoisotopic mass is 360.132141 Da .

Scientific Research Applications

1. Peptide Synthesis

A study by Han et al. (1996) discusses the use of derivatives of asparagine, similar to N-[4-(ethoxycarbonyl)phenyl]-N2-(furan-2-ylmethyl)-alpha-asparagine, in the context of peptide synthesis. Specifically, the research focuses on novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and their application in solid-phase peptide synthesis. This highlights the compound's potential utility in the synthesis of complex peptides (Han, Solé, Tejbrant, & Bárány, 1996).

2. Molecular Structure and Solid State Study

Rahmani et al. (2017) conducted a study on a compound with structural similarities to N-[4-(ethoxycarbonyl)phenyl]-N2-(furan-2-ylmethyl)-alpha-asparagine. They synthesized a 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one compound and fully characterized it using various spectroscopic techniques. This study provides insight into the molecular and solid-state structures of such compounds (Rahmani et al., 2017).

3. Liquid Crystal Research

Al-Mutabagani et al. (2021) investigated new homologues of liquid crystalline materials based on furfural derivatives, similar to the compound . Their research involved synthesizing and analyzing the mesomorphic and electrical properties of these materials, providing valuable information on the application of such compounds in the field of liquid crystals (Al-Mutabagani, Alshabanah, Gomha, Abolibda, Shaban, & Ahmed, 2021).

properties

IUPAC Name

4-(4-ethoxycarbonylanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-2-25-18(24)12-5-7-13(8-6-12)20-17(23)15(10-16(21)22)19-11-14-4-3-9-26-14/h3-9,15,19H,2,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSAMAAGDKBGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine

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